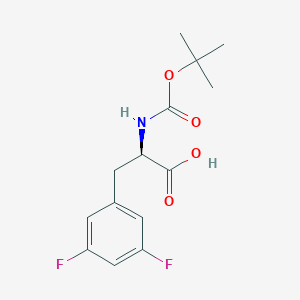

Boc-3,5-difluoro-D-phenylalanine

説明

Boc-3,5-difluoro-D-phenylalanine is a useful research compound. Its molecular formula is C14H17F2NO4 and its molecular weight is 301.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It’s known that phenylalanine derivatives can interact with various proteins and enzymes, influencing their function .

Mode of Action

It’s known that phenylalanine derivatives can interact with their targets, leading to changes in the target’s function .

Biochemical Pathways

Phenylalanine derivatives can influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

It’s known that the compound has a molecular weight of 20117 g/mol , and its solubility and other properties can impact its bioavailability .

Result of Action

It’s known that phenylalanine derivatives can have various effects depending on their specific targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of BOC-D-3,5-DIFLUOROPHENYLALANINE. For instance, the compound should be stored at 2-8 °C . Other factors such as pH, presence of other compounds, and specific conditions of the biological environment can also influence its action .

生化学分析

Biochemical Properties

It is known that the compound can influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks .

Cellular Effects

It is known that the compound can prevent exercise-induced muscle damage .

Molecular Mechanism

It is known that the compound can influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks .

Temporal Effects in Laboratory Settings

It is known that the compound has a high GI absorption and is BBB permeant .

生物活性

Boc-3,5-difluoro-D-phenylalanine (Boc-3,5-difF-D-Phe) is a synthetic amino acid derivative characterized by the introduction of two fluorine atoms at the 3rd and 5th positions of the phenyl ring. This modification enhances its biological activity and stability compared to unmodified phenylalanine derivatives. This article explores the biological activity of Boc-3,5-difF-D-Phe, focusing on its mechanisms of action, biochemical pathways, and potential applications in drug design and development.

- Molecular Formula : C14H17F2NO4

- Molecular Weight : 301.3 g/mol

- CAS Number : 205445-53-0

The presence of fluorine atoms increases the molecule's resistance to enzymatic degradation, enhancing its stability and bioavailability in biological systems.

Target Interactions

Boc-3,5-difF-D-Phe interacts with various proteins through hydrogen bonding and hydrophobic interactions. Molecular dynamics simulations indicate stable binding with target proteins, suggesting its utility in drug design. Notable interactions include:

- Hydrogen Bonds : Engages with residues such as Asn57 and Lys70.

- Hydrophobic Interactions : Forms bonds with Leu56 and Ile73.

Biochemical Pathways

The compound influences several biochemical pathways, including:

- Protein Synthesis : Acts as an intermediate in peptide synthesis via solid-phase peptide synthesis (SPPS).

- Hormonal Secretion : Can influence the secretion of anabolic hormones, providing fuel during exercise and enhancing mental performance during stress-related tasks .

Biological Activity

Boc-3,5-difF-D-Phe has demonstrated various biological activities:

- Pharmaceutical Applications :

- Proteomics Research :

- Cellular Effects :

Study on HIV Capsid Inhibition

A study investigated Boc-3,5-difF-D-Phe's role as an inhibitor of the HIV capsid protein. The research highlighted its structural importance in maintaining antiviral activity. The compound's unique fluorination pattern was found to enhance binding affinity to the target protein compared to non-fluorinated analogs .

Molecular Dynamics Simulations

Molecular dynamics simulations were conducted to assess the binding stability of Boc-3,5-difF-D-Phe with target proteins. Results indicated that the compound maintains stable interactions over time, reinforcing its potential for therapeutic applications in drug design .

Comparative Analysis

The following table summarizes this compound alongside structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Boc-3,4-dichloro-D-phenylalanine | Chlorine substituents at 3 and 4 | Different halogenation pattern affects reactivity |

| Boc-L-phenylalanine | No fluorination | Essential amino acid without modifications |

| Boc-3-fluoro-D-phenylalanine | Single fluorine at position 3 | Less steric hindrance compared to difluorinated variant |

| Boc-DL-phenylalanine | Non-selective chirality | Mixture of D and L forms |

This compound stands out due to its specific fluorination pattern that enhances biological activity and stability compared to these similar compounds .

科学的研究の応用

Peptide Synthesis

Role as a Building Block:

Boc-3,5-difluoro-D-phenylalanine serves as a crucial building block in the synthesis of peptides. Its stability and reactivity make it suitable for incorporation into peptide chains during solid-phase peptide synthesis (SPPS). The presence of fluorine atoms enhances the stability of the resulting peptides against enzymatic degradation, which is vital for therapeutic applications .

Case Study:

In a study focused on the synthesis of dimerized phenylalanine derivatives for HIV-1 capsid inhibition, this compound was utilized to create specific peptide sequences that exhibited promising antiviral activity. The incorporation of this fluorinated amino acid improved the binding affinity and stability of the peptides in biological systems .

Drug Development

Novel Drug Candidates:

The compound is instrumental in developing novel drug candidates, particularly in cancer research. Its ability to modify the activity of therapeutic agents allows for the design of more effective drugs targeting specific receptors .

Biological Activity:

Research indicates that this compound interacts with various proteins through hydrogen bonding and hydrophobic interactions. These interactions can influence biological pathways and therapeutic outcomes, making it a valuable compound in medicinal chemistry .

Biochemical Studies

Fluorinated Amino Acids Research:

Researchers utilize this compound to study the effects of fluorinated amino acids on protein structure and function. The insights gained from these studies contribute to understanding enzyme activity and stability .

Mechanistic Studies:

In mechanistic studies involving phenylalanine derivatives, this compound has shown potential as a modulator for various biological processes. Its unique structural features enable researchers to assess how fluorination affects aromatic contributions in proteins .

Material Science

Advanced Materials Development:

this compound is also applied in material science for developing advanced materials with specific chemical properties. Its unique fluorinated structure can enhance the performance characteristics of polymers and other materials used in various applications .

Analytical Chemistry

Detection and Quantification:

The compound is utilized in various analytical techniques to aid in detecting and quantifying biomolecules in complex samples. Its stability and reactivity make it an excellent candidate for use in chromatography and mass spectrometry applications .

特性

IUPAC Name |

(2R)-3-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBNUDVCRKSYDG-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC(=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427321 | |

| Record name | Boc-3,5-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205445-53-0 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,5-difluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205445-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-3,5-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。